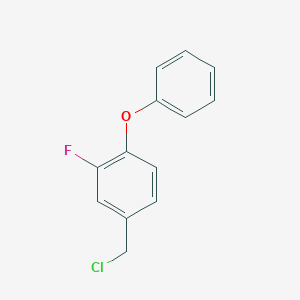

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene

Overview

Description

The compound “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” is likely to be a colorless to pale yellow liquid or solid at room temperature, based on its structural similarity to other aromatic compounds . It contains a benzene ring, which is a common structure in organic chemistry, known for its stability and aromaticity. Attached to this ring are a chloromethyl group (-CH2Cl), a fluoro group (-F), and a phenoxy group (-OC6H5). These functional groups could potentially influence the compound’s reactivity and physical properties .

Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would be characterized by the presence of a benzene ring, with the chloromethyl, fluoro, and phenoxy groups attached at specific positions . The exact spatial arrangement of these groups could influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The reactivity of “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would be influenced by the functional groups present in the molecule. The chloromethyl group, for instance, could undergo nucleophilic substitution reactions . The presence of the fluoro group could also influence the compound’s reactivity, as fluorine is highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would depend on factors such as its molecular structure and the nature of its functional groups . For instance, the presence of a benzene ring could contribute to the compound’s stability and solubility in organic solvents .Scientific Research Applications

Title

Experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles

Insight: The study synthesizes and characterizes biologically active 1,2,4-triazole derivatives, including a fluoro derivative with structural similarities to 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. It emphasizes the presence of various intermolecular interactions and provides insights into the nature and energetics associated with these interactions through different thermal techniques and ab initio quantum mechanical calculations (Shukla et al., 2014).

Analytical Chemistry and Characterization

Title

Characterization of phenols as their 2,4-dinitrophenyl ethers

Insight: This research presents a method ideal for characterizing phenols, involving the reaction with fluoro-2,4-dinitrobenzene, a process relevant to understanding compounds like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. The resulting derivatives are useful for spectrophotometric and colorimetric quantitative analyses, highlighting the compound's significance in analytical chemistry (Lehmann, 1971).

Spectroscopy and Molecular Symmetry

Title

The i.r. and Raman spectra of 1-(chloromethyl)-4-fluorobenzene

Insight: This paper focuses on the spectroscopic analysis of 1-(chloromethyl)-4-fluorobenzene, which has structural similarities to 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene. It provides valuable information on the liquid state's i.r. and Raman spectra, contributing to the understanding of molecular symmetry and structure (Seth-Paul & Shino, 1975).

Polymer Science and Material Properties

Title

Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol

Insight: This study discusses synthesizing polyamides with flexible main-chain ether linkages and ortho-phenylene units, where components like 4-(Chloromethyl)-2-fluoro-1-phenoxybenzene play a crucial role. It highlights the solubility, thermal stability, and the potential of these materials in creating films and other applications, signifying the compound's importance in the development of new materials (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would depend on factors such as its reactivity and the nature of its functional groups . For instance, compounds containing chloromethyl groups can be hazardous, as they can release hydrochloric acid upon contact with water or humid air .

Future Directions

The potential applications and future directions for “4-(Chloromethyl)-2-fluoro-1-phenoxybenzene” would depend on its properties and reactivity . For instance, if the compound exhibits interesting reactivity or biological activity, it could be studied further for potential use in chemical synthesis or as a pharmaceutical agent .

properties

IUPAC Name |

4-(chloromethyl)-2-fluoro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-9-10-6-7-13(12(15)8-10)16-11-4-2-1-3-5-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDMVHPJYVBBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-fluoro-1-phenoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)

![4-[(6-Aminopyridin-3-yl)oxy]benzonitrile](/img/structure/B1517167.png)

![2-[(Pyrimidin-2-ylsulfanyl)methyl]aniline](/img/structure/B1517168.png)